molecular formula C19H39NO2 B164285 N-(2-Hydroxyethyl)heptadecanamide CAS No. 53832-59-0

N-(2-Hydroxyethyl)heptadecanamide

Cat. No.: B164285
CAS No.: 53832-59-0
M. Wt: 313.5 g/mol
InChI Key: GCCFMSAXQJECNH-UHFFFAOYSA-N
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Description

Heptadecanoyl Ethanolamide is a fatty acid amide, a class of bioactive lipids formed by the condensation of a fatty acid with an amine, specifically ethanolamine in this case. This compound is structurally similar to other amides such as anandamide but features a heptadecanoic acid backbone . It is known for its significant physiological activities, particularly in the regulation of the endocannabinoid system .

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)heptadecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that this compound potentiates the Ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant VR1 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Preparation Methods

Heptadecanoyl Ethanolamide can be synthesized through various methods. One common synthetic route involves the reaction of heptadecanoic acid with ethanolamine under specific conditions. This process typically requires the use of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve more scalable processes, such as the use of margaroyl chloride and monoethanolamine .

Chemical Reactions Analysis

Heptadecanoyl Ethanolamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

N-(2-hydroxyethyl)heptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFMSAXQJECNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560544
Record name N-(2-Hydroxyethyl)heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53832-59-0
Record name N-(2-Hydroxyethyl)heptadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)HEPTADECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?

A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.

Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?

A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.

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